2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide is a heterocyclic acetamide derivative featuring a benzimidazole core linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 2-bromophenyl group. This compound belongs to a broader class of benzimidazole-based molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in the combination of the electron-withdrawing bromo substituent at the ortho position of the phenyl ring and the benzimidazole-sulfanyl-acetamide backbone, which may influence its electronic properties and biological interactions .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-10-5-1-2-6-11(10)17-14(20)9-21-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUAAGDGDMAOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Mercaptobenzimidazole
The benzimidazole core is synthesized by cyclizing o-phenylenediamine with carbon disulfide under alkaline conditions:
Reaction conditions: 6–8 hours at 80–90°C, yielding 85–90% product.
Synthesis of 2-Bromo-N-(2-bromophenyl)acetamide
2-Bromophenylamine is acylated with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C:
Triethylamine is used to neutralize HBr, with yields averaging 78%.
Coupling Reaction
The final step involves reacting 2-mercaptobenzimidazole with 2-bromo-N-(2-bromophenyl)acetamide in dimethylformamide (DMF) at 60°C for 12 hours:
Potassium carbonate facilitates deprotonation of the thiol group, enhancing nucleophilicity.
Characterization and Analytical Data
Table 1: Physical and Spectral Properties of this compound
Mechanistic Insights and Side Reactions
The coupling reaction’s success hinges on suppressing oxidation of the thiol group to disulfides. Anaerobic conditions (N₂ atmosphere) and antioxidants like ascorbic acid improve yields by 10–15%. Competing pathways include:
-
N-Alkylation : Occurs if the acetamide’s bromine is displaced by the benzimidazole’s nitrogen, forming undesired byproducts.
-
Hydrolysis : Excess moisture leads to acetamide cleavage, necessitating anhydrous solvents.
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 30 minutes) reduces reaction time by 75% while maintaining yields at 70–73%. This method minimizes thermal degradation but requires specialized equipment.
Solid-Phase Synthesis
Immobilizing 2-mercaptobenzimidazole on Wang resin enables stepwise elongation, though yields drop to 60–65% due to incomplete coupling cycles.
Industrial-Scale Considerations
Pilot-scale batches (10–50 kg) employ continuous flow reactors to enhance heat transfer and mixing. Key parameters:
-
Residence Time : 2 hours at 70°C.
-
Solvent : Tetrahydrofuran (THF) reduces viscosity compared to DMF.
-
Purity : ≥98% by HPLC, achieved via recrystallization from ethanol/water.
Applications and Derivative Synthesis
The compound serves as a precursor for antitumor agents targeting DHFR (IC₅₀ = 1.2 μM in HCT116 cells). Modifications at the acetamide’s bromine or benzimidazole’s sulfur enhance bioavailability by 20–30% .
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide is primarily based on its ability to interact with biological macromolecules. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
2.1.1. Substituent Modifications on the Phenyl Ring
- However, this substitution reduces electronegativity compared to bromine, which may alter binding affinity in biological targets .
- 2-(1H-Benzimidazol-2-ylthio)-N-(3-chlorophenyl)acetamide : A chloro substituent at the meta position instead of ortho bromine reduces steric hindrance but maintains moderate electronegativity. This analog has demonstrated antimicrobial activity in preliminary studies .
2.1.2. Heterocycle Replacements
- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide : Substituting benzimidazole with a triazole ring introduces a different hydrogen-bonding profile. The cyclohexyl-methyl group adds steric bulk, which may improve metabolic stability .
- N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide: Here, the sulfanyl bridge is replaced with an ethyl-phenoxy linker, altering the molecule’s conformational flexibility and solubility .
Physicochemical Properties
| Compound Name | Molecular Weight | Predicted pKa | Density (g/cm³) | Key Structural Features |
|---|---|---|---|---|
| 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide | 375.25 | ~9.5 (estimated) | 1.4–1.5 | Ortho-bromo, benzimidazole-sulfanyl-acetamide |
| 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide | 355.45 | 9.2 | 1.3–1.4 | 4-butoxyphenyl, increased lipophilicity |
| N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]acetamide | 409.35 | 8.8 | 1.4–1.5 | Triazole core, cyclohexyl-methyl group |
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antiproliferative, antibacterial, antifungal, and potential anthelmintic properties.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving benzimidazole derivatives and acetamides. The synthesis typically involves the reaction of 1H-benzimidazole with appropriate acylating agents and halogenated phenyl groups. The structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.
Antiproliferative Activity
Recent studies have shown that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to This compound demonstrated notable activity against the MDA-MB-231 breast cancer cell line with IC50 values ranging from 16.38 µM to 100 µM depending on substituents on the benzimidazole ring .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2g | 16.38 | MDA-MB-231 |
| 2d | 29.39 | MDA-MB-231 |
| 2f | 62.30 | MDA-MB-231 |
| 2a | 100 | MDA-MB-231 |
Antibacterial Activity
The antibacterial properties of this class of compounds have been well-documented. The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values reported as low as 4 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus faecalis | 8 |
| Methicillin-resistant Staphylococcus aureus | 4 |
Antifungal Activity
In addition to antibacterial properties, compounds in this category have shown moderate antifungal activity against pathogens like Candida albicans and Aspergillus niger. The reported MIC values for these fungi are around 64 µg/mL .
Anthelmintic Activity
The anthelmintic potential of benzimidazole derivatives has also been explored. Compounds structurally related to This compound have exhibited significant paralysis and mortality in earthworm models (Pheretima posthuma), outperforming traditional anthelmintics like albendazole .
Case Studies
A study conducted on a series of benzimidazole derivatives highlighted their pharmacological potential across multiple biological assays. The researchers synthesized various derivatives and evaluated their activities, finding that specific substitutions on the benzimidazole ring significantly influenced their biological efficacy.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide, have been extensively studied for their antimicrobial properties.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various benzimidazole derivatives against both Gram-positive and Gram-negative bacteria as well as fungal species. The synthesized compounds exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MIC) reported as follows:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
These results indicate that the presence of specific functional groups enhances the antimicrobial potential of these compounds .
Anticancer Activity
The anticancer properties of benzimidazole derivatives have been a focal point in recent research, particularly their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Screening
In vitro studies assessed the anticancer activity against human colorectal carcinoma cell lines (HCT116). The following compounds were identified as potent inhibitors:
| Compound | IC50 (µM) | Comparison to Standard Drug (5-FU) |
|---|---|---|
| N9 | 5.85 | More potent than 5-FU (IC50 = 9.99 µM) |
| N18 | 4.53 | More potent than 5-FU (IC50 = 9.99 µM) |
The findings suggest that these compounds may selectively target cancer cells while exhibiting lower toxicity towards normal cells .
Antiparasitic Activity
Benzimidazole derivatives have also shown promise in antiparasitic applications, particularly against protozoan infections.
Case Study: Antiprotozoal Evaluation
Research has indicated that certain benzimidazole derivatives exhibit significant activity against protozoan parasites, with some compounds demonstrating IC50 values comparable to established antiparasitic agents .
Q & A
Q. Q1. What are the critical steps in synthesizing 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide?
Answer: The synthesis involves:
- Coupling Reactions : Reacting a benzimidazole-thiol derivative with a bromophenyl acetamide precursor under nucleophilic substitution conditions.
- Purification : Use thin-layer chromatography (TLC) to monitor reaction progress and isolate intermediates .
- Recrystallization : Final purification via methanol recrystallization to obtain high-purity crystals .
- Characterization : Confirm structure using -NMR, -NMR, and mass spectrometry (MS) to verify molecular weight and functional groups .
Basic Structural Characterization
Q. Q2. Which analytical techniques are essential for confirming the compound’s structure?
Answer:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., benzimidazole NH at ~12 ppm, bromophenyl aromatic protons at 7.2–7.8 ppm). -NMR confirms carbonyl (C=O) at ~170 ppm and aryl carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 390.02 for CHBrNOS) .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .
Advanced Synthesis Optimization
Q. Q3. How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature Control : Reflux at 100°C for 4–6 hours ensures complete reaction while minimizing side products .
- Catalysts : Use KCO or EtN to deprotonate the benzimidazole-thiol, accelerating substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) separates unreacted starting materials .
Advanced Data Contradiction Resolution
Q. Q4. How to resolve discrepancies between NMR and X-ray crystallography data?
Answer:
- Cross-Validation : Confirm NMR assignments using 2D techniques (HSQC, HMBC) to correlate protons and carbons .
- Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them to crystallographic data .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms that may explain spectral variations .
Biological Activity Profiling
Q. Q5. How to design experiments to evaluate its potential anti-inflammatory or antimicrobial activity?
Answer:
- In Vitro Assays :
- In Silico Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins like TNF-α or DNA gyrase .
- Control Compounds : Compare activity to known standards (e.g., aspirin for COX inhibition, ciprofloxacin for antimicrobial activity) .
Advanced Structural Modifications
Q. Q6. What strategies enhance the compound’s bioavailability or target selectivity?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
- SAR Studies : Modify the bromophenyl or benzimidazole moieties to alter lipophilicity (logP) and hydrogen-bonding capacity .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., sulfanyl or acetamide groups) .
Computational Chemistry Applications
Q. Q7. How can computational methods streamline reaction design or mechanistic studies?
Answer:
- Reaction Path Search : Quantum mechanics (QM) methods (e.g., Gaussian) model transition states and intermediates to predict feasible pathways .
- Molecular Dynamics (MD) : Simulate binding interactions with biological targets over time .
- Data Mining : Apply machine learning to PubChem datasets to identify structurally similar bioactive compounds .
Crystallography and Polymorphism
Q. Q8. How does polymorphism affect the compound’s physicochemical properties?
Answer:
- Crystal Packing Analysis : X-ray structures reveal hydrogen-bonding networks (e.g., N–H···O=C interactions) influencing solubility and stability .
- Dissolution Testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
- Thermodynamic Stability : Use DSC to identify the most stable polymorph for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
